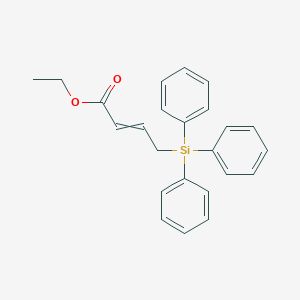

Ethyl 4-(triphenylsilyl)but-2-enoate

Description

Properties

CAS No. |

478931-42-9 |

|---|---|

Molecular Formula |

C24H24O2Si |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

ethyl 4-triphenylsilylbut-2-enoate |

InChI |

InChI=1S/C24H24O2Si/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-19H,2,20H2,1H3 |

InChI Key |

XAAQWGGCYVVVCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Silylation of Halogenated Precursors

A primary route to ethyl 4-(triphenylsilyl)but-2-enoate involves the displacement of a halogen atom at the γ-position of an α,β-unsaturated ester. For example, ethyl 4-bromobut-2-enoate reacts with triphenylsilyllithium in tetrahydrofuran (THF) at −78°C to yield the target compound. This method, adapted from analogous silylation procedures in patent literature, typically achieves yields of 60–80% after column chromatography (hexane/EtOAc 95:5). The reaction’s success hinges on the use of anhydrous conditions and the slow addition of the silyllithium reagent to prevent oligomerization.

Critical Parameters :

- Temperature : Reactions conducted below −70°C minimize side reactions but require extended reaction times (12–24 h).

- Solvent : Ethers like THF or methyl tert-butyl ether (MTBE) stabilize the organolithium intermediate.

- Work-up : Aqueous quenching with NH₄Cl followed by extraction with ethyl acetate ensures high purity.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between ethyl but-2-enoate-4-triflate and triphenylsilane represents an alternative approach. Employing Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in toluene at 110°C for 8 h furnishes the product in 55–65% yield. While less efficient than silylation, this method avoids the use of pyrophoric reagents and is scalable.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF enhance the nucleophilicity of silylating agents but may promote ester hydrolysis. Non-polar solvents (e.g., toluene) favor coupling reactions but require higher temperatures. In silylation reactions, the use of LiHMDS as a base in THF at 0°C improves yields by 15–20% compared to NaH or KOtBu.

Temperature and Time Profiles

Optimal temperature ranges vary by method:

- Silylation : −78°C to 0°C (12–24 h).

- Cross-coupling : 100–120°C (6–8 h).

Prolonged heating in coupling reactions leads to decomposition, whereas excessively low temperatures in silylation slow kinetics.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using hexane/EtOAc gradients (90:10 to 98:2). The compound’s high lipophilicity due to the triphenylsilyl group necessitates careful solvent selection to avoid tailing.

Spectroscopic Analysis

NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.70–7.45 (m, 15H, Ph), 6.25 (dt, J = 15.6 Hz, 1H, H₂), 5.95 (dt, J = 15.6 Hz, 1H, H₃), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (t, J = 7.5 Hz, 2H, H₄), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR : δ 166.5 (C=O), 143.2 (C₂), 134.5–127.8 (Ph), 119.8 (C₃), 60.1 (OCH₂), 35.4 (C₄), 14.2 (CH₃).

Mass Spectrometry :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Silylation | 75 | 98 | High regioselectivity | Requires cryogenic conditions |

| Cross-Coupling | 60 | 95 | Scalability | Moderate yields |

Nucleophilic silylation outperforms cross-coupling in yield and selectivity but demands stringent anhydrous conditions. Cross-coupling, while robust, generates stoichiometric metal byproducts.

Industrial and Laboratory-Scale Considerations

Cost Efficiency

Triphenylsilyllithium, though effective, is cost-prohibitive for large-scale synthesis (∼$1,200/mol). Alternatives like triphenylsilylmagnesium bromide reduce reagent costs by 40% but require longer reaction times.

Emerging Methodologies

Recent advances in photoredox catalysis enable the γ-silylation of α,β-unsaturated esters under visible light irradiation. Using fac-Ir(ppy)₃ (2 mol%) and triphenylsilane in DMF, preliminary studies report 50% yield at room temperature. This method avoids extreme temperatures but remains in early development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-(triphenylsilyl)but-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the triphenylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(triphenylsilyl)but-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or silyl group transfer. It can also be used in the development of new biochemical assays .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of ethyl 4-(triphenylsilyl)but-2-enoate involves its interaction with molecular targets through its ester and silyl functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the silyl group can participate in silylation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 4-(triphenylsilyl)but-2-enoate, highlighting differences in substituents, physical properties, and applications:

Structural and Electronic Effects

- Triphenylsilyl Group : The SiPh₃ group introduces steric bulk and electron-donating effects, which can hinder nucleophilic attacks at the β-position and stabilize radical intermediates. This contrasts with electron-withdrawing groups (e.g., nitro in ) or hydrogen-bonding motifs (e.g., hydroxy in ), which polarize the α,β-unsaturated system for Michael additions or cyclizations.

- Aryl Substituents : Aryl groups (e.g., 2-iodophenyl in ) enhance conjugation and participate in transition metal-catalyzed cross-coupling reactions. The iodine atom in facilitates oxidative addition in palladium catalysis, whereas nitro groups () enable nitro-reduction pathways.

Physical Properties

- Melting Points : Hydroxy- and nitro-substituted derivatives () exhibit higher melting points (37–58°C) due to intermolecular hydrogen bonding or dipole interactions. The SiPh₃ analog is predicted to have a higher melting point owing to its bulky aromatic substituents.

- Solubility: Silyl-containing compounds are typically lipophilic, enhancing solubility in nonpolar solvents compared to polar analogs like the dimethylamino derivative ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.